molecular formula C8H7ClO4S B1346043 4-Chloro-3-(methylsulfonyl)benzoic acid CAS No. 51522-07-7

4-Chloro-3-(methylsulfonyl)benzoic acid

Cat. No. B1346043
Key on ui cas rn: 51522-07-7
M. Wt: 234.66 g/mol
InChI Key: ZWBQTUAUWSDCKX-UHFFFAOYSA-N
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Patent
US03953476

Procedure details

To a stirred mixture of concentrated sulfuric acid (75 ml.) and concentrated nitric acid (48 ml.), cooled to 15° C., is added a solution of 3-methylsulfonyl-4-chlorobenzoic acid (31.5 g.; 0.134 mole) in concentrated sulfuric acid (185 ml.). The reaction mixture is heated on a steam bath for 21/2 hours then poured into ice. There is collected 34 g. (91%) of 3-methylsulfonyl-4-chloro-5-nitrobenzoic acid, m.p. 197° C. after recrystallization from ethanol.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][S:6]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:12]([OH:14])=[O:13])(=[O:8])=[O:7]>S(=O)(=O)(O)O>[CH3:5][S:6]([C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([N+:1]([O-:4])=[O:2])[C:17]=1[Cl:18])[C:12]([OH:14])=[O:13])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
185 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated on a steam bath for 21/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
then poured into ice
CUSTOM
Type
CUSTOM
Details
There is collected 34 g
CUSTOM
Type
CUSTOM
Details
(91%) of 3-methylsulfonyl-4-chloro-5-nitrobenzoic acid, m.p. 197° C. after recrystallization from ethanol

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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